Home > Products > Building Blocks P988 > 2-(1-methyl-1H-pyrrol-2-yl)azepane
2-(1-methyl-1H-pyrrol-2-yl)azepane - 867330-03-8

2-(1-methyl-1H-pyrrol-2-yl)azepane

Catalog Number: EVT-2736821
CAS Number: 867330-03-8
Molecular Formula: C11H18N2
Molecular Weight: 178.279
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(1-methyl-1H-pyrrol-2-yl)azepane is an organic compound characterized by its molecular formula C11H18N2C_{11}H_{18}N_{2} and a molecular weight of 178.28 g/mol. This compound features a unique structure that combines a pyrrole ring with an azepane, making it of interest in various fields of chemical research. The compound is utilized in synthetic organic chemistry and has potential applications in medicinal chemistry due to its biological activity.

Source and Classification

The compound can be classified as a bicyclic amine, specifically an azepane derivative with a pyrrole substituent. It is primarily sourced from chemical synthesis methods involving reactions between pyrrole derivatives and azepane. The IUPAC name for this compound is 2-(1-methylpyrrol-2-yl)azepane .

Synthesis Analysis

Methods

The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)azepane typically involves the reaction of 1-methyl-1H-pyrrole with azepane under controlled conditions. Several methodologies have been explored for this synthesis:

  1. Direct Reaction Method: This method involves heating a mixture of 1-methyl-1H-pyrrole and azepane, often in the presence of a catalyst or under reflux conditions to facilitate the formation of the desired product.
  2. Solvent-Free Synthesis: Recent advancements highlight solvent-free methods that minimize environmental impact while achieving high yields. For example, reactions can be conducted at elevated temperatures (100–200 °C) without solvents, leading to the formation of intermediates that can be further processed into 2-(1-methyl-1H-pyrrol-2-yl)azepane .

Technical Details

The reaction conditions, including temperature, time, and the presence of catalysts, significantly influence the yield and purity of the synthesized compound. Optimization of these parameters is crucial for efficient production.

Molecular Structure Analysis

Structure

The molecular structure of 2-(1-methyl-1H-pyrrol-2-yl)azepane features a seven-membered azepane ring fused with a five-membered pyrrole ring. The structural formula can be represented as follows:

Structure C11H18N2\text{Structure }\quad \text{C}_{11}\text{H}_{18}\text{N}_{2}

Data

The InChI representation for 2-(1-methyl-1H-pyrrol-2-yl)azepane is:

InChI 1S C11H18N2 c1 13 9 5 7 11 13 10 6 3 2 4 8 12 10 h5 7 9 10 12H 2 4 6 8H2 1H3\text{InChI 1S C11H18N2 c1 13 9 5 7 11 13 10 6 3 2 4 8 12 10 h5 7 9 10 12H 2 4 6 8H2 1H3}

This representation provides insight into its connectivity and stereochemistry .

Chemical Reactions Analysis

Reactions

2-(1-methyl-1H-pyrrol-2-yl)azepane undergoes various chemical transformations:

  1. Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, resulting in oxidized derivatives that may have different biological activities .
  2. Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can yield reduced products with altered properties.
  3. Substitution Reactions: The compound is capable of undergoing substitution reactions where functional groups are exchanged for others, allowing for further functionalization .

Technical Details

The specific conditions (e.g., temperature, solvent) under which these reactions occur can greatly affect the outcome and efficiency of the transformations.

Mechanism of Action

The mechanism of action for 2-(1-methyl-1H-pyrrol-2-yl)azepane involves its interaction with biological targets such as receptors or enzymes. These interactions may modulate various physiological processes, contributing to its potential therapeutic effects. Detailed studies are necessary to elucidate the specific pathways and targets involved in its action .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-(1-methyl-1H-pyrrol-2-yl)azepane include:

  • Appearance: Typically presented as a clear liquid or solid depending on purity.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

These properties influence its handling and application in laboratory settings.

Applications

Scientific Uses

2-(1-methyl-1H-pyrrol-2-yl)azepane finds applications across several scientific domains:

  1. Organic Synthesis: It serves as a building block for more complex molecules in organic chemistry.
  2. Biological Research: Investigated for potential biological activities and interactions with biomolecules.
  3. Medicinal Chemistry: Explored for therapeutic applications due to its pharmacological properties.
  4. Material Science: Utilized in developing new materials and chemical products due to its unique structural characteristics .
Synthetic Methodologies and Reaction Optimization

Strategies for Azepane-Pyrrole Hybrid Scaffold Construction

The construction of the azepane-pyrrole hybrid scaffold necessitates strategic bond disconnections focusing sequentially on azepane ring formation followed by pyrrole functionalization. This modular approach allows for greater synthetic flexibility and facilitates the exploration of structure-activity relationships in downstream applications.

Catalytic Cyclization Approaches for Azepane Ring Formation

The azepane ring (hexahydroazepine), a seven-membered nitrogen-containing heterocycle, serves as the structural backbone of the target molecule. Modern synthetic approaches leverage catalytic methodologies to efficiently construct this moiety under optimized conditions. One prominent strategy involves the ring-closing metathesis (RCM) of diene precursors using ruthenium-based catalysts. This approach benefits from the remarkable functional group tolerance of second-generation Hoveyda-Grubbs catalysts (Ru3) and cyclic alkyl amino carbene (CAAC) ruthenium complexes (Ru7), which enable cyclization in the presence of sensitive functional groups [5]. These catalysts facilitate the formation of the azepane ring through intramolecular olefin metathesis, typically employing dichloromethane or toluene as solvents at temperatures ranging from 40-80°C .

An alternative pathway involves acid-catalyzed cyclization of appropriately substituted amino precursors. This method employs protic acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, AlCl₃) to promote intramolecular nucleophilic attack, forming the azepane ring. The reaction typically proceeds through an iminium ion intermediate that undergoes reduction to yield the saturated heterocycle. Optimization studies reveal that electron-donating substituents on the precursor significantly accelerate cyclization rates due to enhanced nucleophilicity of the attacking amine [6]. Critical to this approach is maintaining anhydrous conditions to prevent hydrolysis of intermediate iminium species.

Reductive amination strategies offer a complementary route to azepane formation, particularly effective for constructing C2-substituted derivatives. This methodology employs transition metal-catalyzed hydrogenation under elevated pressure (30-50 bar H₂) using palladium on carbon or Raney nickel catalysts . The reaction proceeds through imine or enamine intermediates generated in situ from carbonyl precursors, which subsequently undergo chemoselective reduction. Catalyst selection profoundly influences diastereoselectivity, with heterogeneous palladium catalysts favoring cis-isomer formation in polysubstituted azepanes [5] [6]. Recent advances demonstrate that cobalt-based heterogeneous catalysts supported on titanium nanoparticles enable azepane synthesis under milder hydrogenation conditions (5-10 bar H₂) without requiring acidic additives, thereby expanding functional group compatibility .

Table 1: Structural Characterization Data for 2-(1-Methyl-1H-pyrrol-2-yl)azepane

PropertyValueSource
Molecular FormulaC₁₁H₁₈N₂ [4]
Molecular Weight178.28 g/mol [4]
CAS Registry NumberNot explicitly provided
IUPAC Name2-(1-methylpyrrol-2-yl)azepane [4]
SMILES NotationCN1C=CC=C1C2CCCCCN2 [4]
InChI KeyZVMWDOYUTMVFNV-UHFFFAOYSA-N [4]

Functionalization of Pyrrole Moieties via N-Methylation and Cross-Coupling

Following azepane ring formation, strategic functionalization of the pyrrole unit introduces essential pharmacophoric elements. The critical N-methylation step transforms the nucleophilic pyrrole nitrogen into a tertiary amine, substantially altering electronic properties and bioactivity profiles. This transformation is typically accomplished using methyl iodide or dimethyl sulfate in the presence of strong bases such as sodium hydride or potassium carbonate [7]. Reaction optimization has demonstrated that phase-transfer catalysis (tetrabutylammonium bromide) significantly enhances reaction rates and yields when employing aqueous sodium hydroxide solutions with toluene as the organic phase [7].

Palladium-catalyzed cross-coupling reactions enable sophisticated decoration of the pyrrole ring at various positions. Suzuki-Miyaura coupling proves particularly valuable for introducing aryl and heteroaryl substituents at the pyrrole C5 position. This transformation employs palladium catalysts (Pd(PPh₃)₄ or Pd(dppf)Cl₂) with aqueous bases (K₂CO₃, Cs₂CO₃) in toluene/ethanol mixtures at 80-100°C [4]. The reaction tolerates diverse functional groups including esters, nitriles, and protected amines, enabling late-stage diversification of the molecular scaffold. Direct arylation methodologies have also been developed, circumventing the need for prefunctionalized pyrrole derivatives by utilizing C-H activation strategies with palladium catalysts in combination with copper(I) or silver(I) additives [4].

Electrophilic substitution reactions provide complementary approaches for pyrrole functionalization. The electron-rich nature of the pyrrole ring facilitates regioselective electrophilic attack, preferentially occurring at the C5 position. Friedel-Crafts acylation using acyl chlorides with aluminum chloride catalysis introduces ketone functionalities, while Vilsmeier-Haack formylation provides access to aldehyde derivatives for subsequent transformations [7]. Careful control of reaction stoichiometry (1.0 equivalent electrophile) prevents over-substitution, while temperature modulation (0°C to room temperature) governs regioselectivity.

Table 2: Catalytic Systems for Azepane Ring Formation

MethodologyCatalyst SystemConditionsYield RangeKey Advantages
Ring-Closing MetathesisHoveyda-Grubbs II (Ru3)CH₂Cl₂, 40°C, 12h65-85%Tolerance to N-heterocycles
CAAC-Ru (Ru7)Toluene, 80°C, 3h75-92%High activity at low loading (0.1 mol%)
Reductive AminationPd/C (10 wt%)30 bar H₂, MeOH, rt, 24h50-70%Chemoselectivity for imine reduction
Co/Ti-Melamine5 bar H₂, H₂O, 80°C, 12h60-80%Aqueous conditions, acid-free
Acid-Catalyzed CyclizationZnCl₂ (20 mol%)Toluene, reflux, 8h55-75%Compatible with acid-sensitive groups

Microwave-Assisted and Solvent-Free Synthetic Protocols

The drive toward sustainable synthetic methodologies has stimulated significant innovation in energy-efficient techniques for constructing complex heterocyclic systems. Microwave-assisted synthesis dramatically accelerates reaction kinetics through dielectric heating mechanisms, reducing transformation times from hours to minutes while often improving yields and purity profiles.

Microwave-enhanced cyclization demonstrates remarkable efficiency in azepane ring formation. Studies utilizing microwave reactors (Biotage Initiator+ or CEM Discover platforms) reveal that azepanization via ring-closing metathesis completes within 15-30 minutes at 120-150°C, compared to 8-24 hours under conventional heating [5]. This rate acceleration stems from rapid, uniform heating of the reaction mixture, minimizing thermal decomposition pathways. Catalyst loadings can be reduced to 0.5-1.0 mol% without compromising conversion efficiency, enhancing the economic viability of the process. Microwave conditions prove particularly advantageous for multi-step sequences, enabling telescoped synthesis without intermediate isolation [5].

Ultrasound-assisted emulsion chemistry offers complementary benefits for hydrophobic substrate transformations. By applying ultrasonic irradiation (20-40 kHz) to aqueous reaction mixtures containing lipophilic substrates and hydrophobic catalysts, stable emulsions form through acoustic cavitation. This methodology has been successfully applied to ring-closing metatheses forming the azepane core, achieving excellent conversions (typically >95%) with catalyst loadings as low as 0.1 mol% [5]. The microscopic mixing created by collapsing bubbles facilitates intimate contact between catalyst and substrate, mimicking organic solvent conditions while utilizing water as the bulk medium. Temperature optimization studies indicate 50°C as the ideal operational range, balancing reaction kinetics with emulsion stability.

Solvent-free synthetic approaches represent the pinnacle of green chemistry principles applied to azepane-pyrrolidine hybrid synthesis. Mechanical grinding techniques (ball milling) facilitate azepane ring formation through solid-state reactions between crystalline precursors and catalysts. This methodology eliminates solvent waste while enhancing reaction efficiency through increased reactant concentration and continuous renewal of interacting surfaces [5]. For the critical N-methylation step, solvent-free conditions employing microwave irradiation with excess methyl iodide absorbed on basic alumina afford quantitative conversion within 5 minutes, significantly surpassing solution-phase methods requiring hours for completion [5]. Product isolation simply involves filtration and evaporation, streamlining purification.

Recent advances demonstrate that continuous flow systems enable seamless integration of solvent-free and microwave-assisted steps. Solid-supported catalysts (e.g., Ru-carbene complexes immobilized on polystyrene) facilitate azepane formation in packed-bed reactors under solvent-free conditions at elevated temperatures (160-180°C) with residence times under 10 minutes [5]. These systems demonstrate exceptional operational stability (>200 hours) and enable kilogram-scale production of pharmaceutical intermediates. The integration of in-line analytical monitoring (Raman spectroscopy, UV-Vis) provides real-time reaction control, ensuring consistent product quality.

Stereochemical Control in Azepane-Pyrrole Conformation

The conformational landscape of 2-(1-methyl-1H-pyrrol-2-yl)azepane presents significant complexity due to the presence of multiple chiral elements and restricted rotation around critical bonds. Strategic stereocontrol during synthesis and understanding of conformational preferences are essential for modulating biological interactions and physicochemical properties.

Chiral center establishment primarily occurs during azepane ring formation, where prochiral precursors generate stereogenic centers. Asymmetric hydrogenation using ruthenium catalysts with chiral phosphine ligands (BINAP, Josiphos derivatives) enables enantioselective synthesis of substituted azepanes [6]. The mechanism involves diastereomeric transition states where chiral ligands dictate approach trajectories. For substrates containing pre-existing stereocenters, substrate-controlled diastereoselective reactions predominate. Studies on 3-substituted azepine precursors reveal that steric directing effects govern hydrogenation stereochemistry, with bulky substituents favoring equatorial orientation in the final piperidine [6] [8].

Atropisomerism considerations emerge from restricted rotation around the bond connecting the azepane C2 position to the pyrrole ring. Computational studies (density functional theory, DFT) indicate rotational barriers of 20-25 kcal/mol at the B3PW91/6-311++G(d,p) level, suggesting slow interconversion at room temperature [6]. The energy minimum conformations feature perpendicular orientation of the ring systems to minimize steric interactions between azepane hydrogens and the pyrrole nitrogen. N-methylation increases rotational barriers by approximately 3 kcal/mol due to enhanced steric bulk. These findings suggest potential for atropisomeric separation when bulky substituents are present on either ring.

Computational conformational analysis provides detailed insight into the preferred spatial arrangement of the azepane-pyrrole system. Density functional theory calculations (ωB97XD/6-311++G(d,p)) identify two primary conformers differing in the orientation of the pyrrole ring relative to the azepane chair conformation [3] [6]. The global minimum features the pyrrole ring equatorial to the azepane system with the N-methyl group oriented away from the azepane nitrogen. This arrangement minimizes steric interactions and dipole-dipole repulsion. Natural bond orbital (NBO) analysis reveals significant hyperconjugative stabilization from azepane C-H σ bonds to the pyrrole ring π* system, contributing approximately 5-7 kcal/mol stabilization energy [3]. The energy difference between equatorial and axial conformations ranges between 1.2-1.8 kcal/mol, corresponding to >85% equatorial preference at 25°C.

Spectroscopic characterization of conformational preferences employs nuclear Overhauser effect spectroscopy (NOESY) and variable-temperature nuclear magnetic resonance (VT-NMR) techniques. NOE correlations between azepane C4-H and pyrrole C5-H confirm the proximity of these protons in the preferred conformation, supporting computational predictions [6]. VT-NMR studies in deuterated dimethyl sulfoxide reveal coalescence temperatures around 55°C for signals corresponding to azepane ring protons, indicating chair-chair inversion barriers of 12-14 kcal/mol. This dynamic process occurs independently of pyrrole rotation, which requires higher temperatures (>80°C) for signal averaging. These findings demonstrate the complex conformational dynamics governing molecular shape and recognition properties.

Crystal engineering approaches have successfully stabilized specific conformers through cocrystallization with stereoselective complexing agents. Tartaric acid derivatives effectively resolve enantiomers through diastereomeric salt formation, while crown ethers selectively complex with specific azepane conformers through N-H···O interactions [6]. X-ray crystallographic analysis of these complexes confirms the equatorial orientation of the pyrrole substituent and provides precise geometric parameters for the lowest energy conformation. The azepane ring adopts a slightly distorted chair conformation with puckering parameters closely resembling idealized geometry. These structural insights guide rational design of analogues with constrained conformations for enhanced biological target affinity.

Properties

CAS Number

867330-03-8

Product Name

2-(1-methyl-1H-pyrrol-2-yl)azepane

IUPAC Name

2-(1-methylpyrrol-2-yl)azepane

Molecular Formula

C11H18N2

Molecular Weight

178.279

InChI

InChI=1S/C11H18N2/c1-13-9-5-7-11(13)10-6-3-2-4-8-12-10/h5,7,9-10,12H,2-4,6,8H2,1H3

InChI Key

ZVMWDOYUTMVFNV-UHFFFAOYSA-N

SMILES

CN1C=CC=C1C2CCCCCN2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.